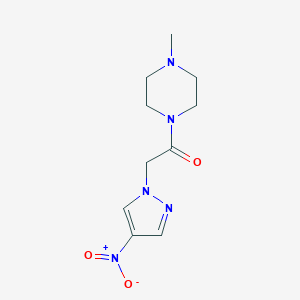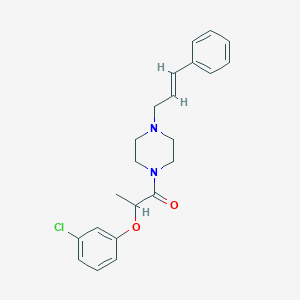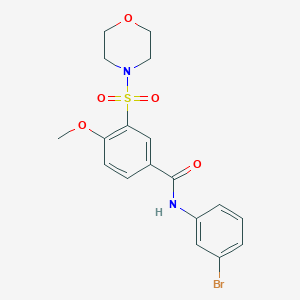
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate (MATI) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of tetrahydroindolizines, which are known to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This makes it a potential candidate for the development of new anti-inflammatory drugs. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been found to inhibit the growth of cancer cells and to have anti-viral activity against the hepatitis C virus.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of COX-2, as mentioned above. It has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling pathways. Additionally, Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to bind to the dopamine D2 receptor, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory prostaglandins, which may contribute to its anti-inflammatory activity. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis (programmed cell death) in these cells. Additionally, Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been found to have anti-viral activity against the hepatitis C virus, which may be due to its ability to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized in the literature. Additionally, it has been shown to have various biological activities, making it a versatile compound for use in different types of experiments. However, there are also some limitations to its use. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the cell type or tissue being studied, which may make it difficult to generalize its effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. One area of interest is its potential as a new anti-inflammatory drug. Further studies are needed to determine its efficacy and safety in animal models and in humans. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential targets for its activity. Finally, there is potential for Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate to be used in combination with other drugs or therapies to enhance its effects or to overcome any limitations.
Synthesemethoden
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate can be synthesized using a two-step process. The first step involves the condensation of 2-cyanoacetamide and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then cyclized using an acid catalyst such as hydrochloric acid to yield Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Eigenschaften
Produktname |
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)10-9(13)7(6-12)8-4-2-3-5-14(8)10/h2-5,13H2,1H3 |
InChI-Schlüssel |
GGBYQDAIPXZCSO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
Kanonische SMILES |
COC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)



methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)
